molecular formula C21H25N3O3S B6100429 N-(4-{[4-(3-phenyl-2-propen-1-yl)-1-piperazinyl]sulfonyl}phenyl)acetamide

N-(4-{[4-(3-phenyl-2-propen-1-yl)-1-piperazinyl]sulfonyl}phenyl)acetamide

Cat. No. B6100429
M. Wt: 399.5 g/mol
InChI Key: UOYRSRZLDNYMBL-VMPITWQZSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-{[4-(3-phenyl-2-propen-1-yl)-1-piperazinyl]sulfonyl}phenyl)acetamide, commonly known as NSC745887, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in cancer treatment.

Mechanism of Action

NSC745887 exerts its anticancer effects by targeting the STAT3 signaling pathway. STAT3 is a transcription factor that is overexpressed in many types of cancer and promotes tumor growth and survival. NSC745887 inhibits the activation of STAT3 by preventing its phosphorylation, which is necessary for its activation. This, in turn, leads to the downregulation of STAT3 target genes involved in cell proliferation, survival, and angiogenesis.
Biochemical and Physiological Effects
NSC745887 has been shown to have minimal toxicity in normal cells, making it a promising candidate for cancer therapy. It has also been found to enhance the efficacy of other anticancer drugs, such as paclitaxel and cisplatin, when used in combination. NSC745887 has been shown to induce cell cycle arrest in cancer cells and increase the expression of pro-apoptotic proteins while decreasing the expression of anti-apoptotic proteins.

Advantages and Limitations for Lab Experiments

NSC745887 has several advantages for lab experiments, including its high purity, stability, and solubility in water and organic solvents. However, its low solubility in aqueous media can limit its use in some experiments. Additionally, its mechanism of action is not fully understood, and further studies are needed to elucidate its molecular targets and signaling pathways.

Future Directions

NSC745887 has shown promising results in preclinical studies as a potential anticancer agent. Further studies are needed to evaluate its efficacy and safety in clinical trials. Additionally, its potential applications in other diseases, such as inflammatory disorders and autoimmune diseases, should be explored. Novel formulations and delivery methods should also be developed to improve its pharmacokinetic properties and enhance its therapeutic efficacy. Overall, NSC745887 holds great promise as a potential anticancer agent and warrants further investigation.

Synthesis Methods

NSC745887 can be synthesized using a multi-step process that involves the reaction of piperazine, 4-nitrobenzenesulfonyl chloride, and 4-bromoacetophenone. The resulting compound is then subjected to reduction and acetylation reactions to obtain NSC745887. The synthesis method has been optimized to achieve high yields and purity of the final product.

Scientific Research Applications

NSC745887 has shown promising results in preclinical studies as a potential anticancer agent. It has been found to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer. NSC745887 works by inducing apoptosis, or programmed cell death, in cancer cells, thereby preventing their proliferation. It has also been shown to inhibit the migration and invasion of cancer cells, which are critical processes involved in cancer metastasis.

properties

IUPAC Name

N-[4-[4-[(E)-3-phenylprop-2-enyl]piperazin-1-yl]sulfonylphenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25N3O3S/c1-18(25)22-20-9-11-21(12-10-20)28(26,27)24-16-14-23(15-17-24)13-5-8-19-6-3-2-4-7-19/h2-12H,13-17H2,1H3,(H,22,25)/b8-5+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UOYRSRZLDNYMBL-VMPITWQZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)S(=O)(=O)N2CCN(CC2)CC=CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)NC1=CC=C(C=C1)S(=O)(=O)N2CCN(CC2)C/C=C/C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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